8-Bromo-2-chloro-5-fluoro-7-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-chloro-5-fluoro-7-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry. The incorporation of bromine, chlorine, and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-chloro-5-fluoro-7-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of 7-methylquinoline, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms at specific positions on the quinoline ring. The reaction conditions often involve the use of strong halogenating agents such as bromine, chlorine gas, and fluorinating reagents under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient and consistent product yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-chloro-5-fluoro-7-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and boronic acids or alkenes under inert atmosphere.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Bromo-2-chloro-5-fluoro-7-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antimalarial, and anticancer properties.
Industry: It finds applications in the development of agrochemicals, dyes, and materials for electronic devices
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-5-fluoro-7-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The compound may interfere with DNA synthesis, enzyme activity, or signal transduction pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
- 8-Bromo-2-chloroquinoline
- 8-Bromo-5-fluoro-2-methylquinoline
- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline
Comparison: Compared to other similar compounds, 8-Bromo-2-chloro-5-fluoro-7-methylquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical reactivity and biological activity. This unique structure allows for targeted interactions with molecular targets, making it a valuable compound for various scientific applications .
Properties
Molecular Formula |
C10H6BrClFN |
---|---|
Molecular Weight |
274.51 g/mol |
IUPAC Name |
8-bromo-2-chloro-5-fluoro-7-methylquinoline |
InChI |
InChI=1S/C10H6BrClFN/c1-5-4-7(13)6-2-3-8(12)14-10(6)9(5)11/h2-4H,1H3 |
InChI Key |
RVTIHUZEUAWEQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=NC2=C1Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.